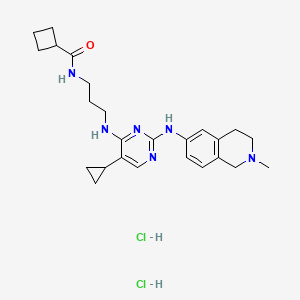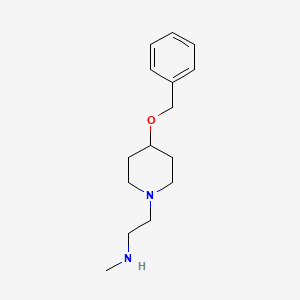
NADA-green
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NADA-green is a fluorescent D-amino acid . It is suitable for labeling peptidoglycans in live bacteria . It gets incorporated into bacterial cell walls during synthesis . This results in strong peripheral and septal labeling of taxonomically diverse bacterial cell populations without affecting the growth rate .
Molecular Structure Analysis
The molecular formula of this compound is C9H9N5O5.HCl . It has a molecular weight of 303.66 .
Chemical Reactions Analysis
This compound is incorporated into bacterial cell walls during synthesis . It results in strong peripheral and septal labeling of taxonomically diverse bacterial cell populations without affecting the growth rate .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 303.66 . Its molecular formula is C9H9N5O5.HCl . The excitation/emission λ is approximately 450/555 nm .
科学研究应用
在活细菌中标记肽聚糖
NADA-green 是一种荧光 D-氨基酸,适用于在活细菌中标记肽聚糖 {svg_1} {svg_2} {svg_3}. 它在细菌细胞壁合成过程中被整合,导致对分类学上不同的细菌细胞群体的强周边和隔室标记,而不会影响其生长速率 {svg_4} {svg_5} {svg_6}.
荧光显微镜
由于其荧光特性,this compound 用于荧光显微镜 {svg_7} {svg_8}. 其激发/发射 λ 大约为 450/555 nm {svg_9} {svg_10},使其适合可视化和研究各种生物过程。
研究细菌生长
this compound 可用于研究细菌生长,因为它不会影响其标记的细菌的生长速率 {svg_11} {svg_12} {svg_13}. 这使研究人员能够实时观察细菌的生长和分裂。
探测肽聚糖合成
this compound 已原位用于探测活细菌中肽聚糖的合成 {svg_14} {svg_15}. 这提供了对细菌细胞壁合成过程的宝贵见解。
细菌细胞壁分析
this compound 标记肽聚糖的能力使其成为分析细菌细胞壁的有用工具 {svg_16} {svg_17} {svg_18}. 研究人员可以使用它来研究不同细菌物种中细胞壁的结构和功能。
多重研究
this compound 由于其独特的激发和发射光谱,可用于多重研究 {svg_19} {svg_20}. 这使研究人员能够在一个样本中同时标记和可视化多个靶标。
作用机制
- Primary Targets : NADA-green is efficiently incorporated into the peptidoglycan of diverse bacterial species during peptidoglycan biosynthesis .
- Resulting Changes : By covalently binding to the peptidoglycan layer, this compound allows specific probing of bacterial growth with minimal perturbation .
Target of Action
Mode of Action
Pharmacokinetics
安全和危害
生化分析
Biochemical Properties
NADA-green plays a significant role in biochemical reactions, particularly in the biosynthesis of peptidoglycan in various bacterial species . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature. Given its incorporation into peptidoglycan, it likely interacts with enzymes involved in peptidoglycan synthesis.
Cellular Effects
This compound influences cell function by allowing the probing of bacterial growth . It does not appear to significantly impact cell signaling pathways, gene expression, or cellular metabolism based on the available information. Its incorporation into peptidoglycan may indirectly influence these processes by affecting cell wall structure and function.
Molecular Mechanism
This compound exerts its effects at the molecular level by being incorporated into the peptidoglycan of diverse bacterial species during peptidoglycan biosynthesis . This likely involves binding interactions with enzymes involved in peptidoglycan synthesis. The exact mechanism of action, including any enzyme inhibition or activation and changes in gene expression, is not specified in the available literature.
Metabolic Pathways
This compound is involved in the metabolic pathway of peptidoglycan biosynthesis . It likely interacts with enzymes involved in this pathway. The effects of this compound on metabolic flux or metabolite levels are not specified in the available literature.
属性
IUPAC Name |
(2R)-2-amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O5.ClH/c10-4(9(15)16)3-11-5-1-2-6(14(17)18)8-7(5)12-19-13-8;/h1-2,4,11H,3,10H2,(H,15,16);1H/t4-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFVSANWNYYLLB-PGMHMLKASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC[C@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


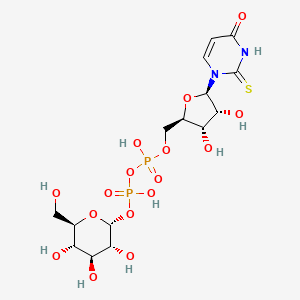

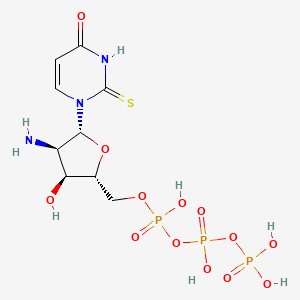
![(1S,2R,3S,4R,5S)-4-(6-{[(3-chlorophenyl)methyl]amino}-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B609326.png)
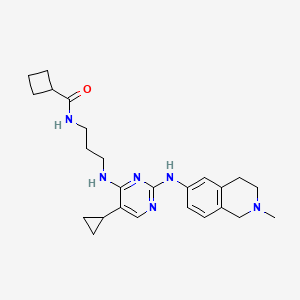
![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B609330.png)
